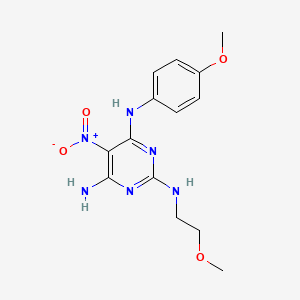
N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has methoxyethyl and methoxyphenyl groups attached to the nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, boiling point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Pyrimidine Derivative Rearrangements and Syntheses
Research into pyrimidine derivatives like N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves exploring their chemical rearrangements and synthetic pathways for potential applications in various fields. One study details the thermal rearrangement of methoxypyrimidines into N-methyl-oxopyrimidines, providing insights into the intermolecular and ionic nature of such rearrangements. This research could be fundamental for developing new chemical entities with varied applications (Brown & Lee, 1970).
Applications in Synthetic Chemistry
The synthesis of complex pyrimidine-based compounds demonstrates their potential utility in creating novel materials or drugs. For instance, the reaction of substituted phenylaminoisoxazolones with nitropyridine groups has been shown to yield imidazo[1,2-a]pyridines and indoles, indicating the versatility of pyrimidine derivatives in synthetic organic chemistry. This type of chemistry could be leveraged for pharmaceutical development or materials science (Khalafy, Setamdideh, & Dilmaghani, 2002).
Mechanistic Insights and Novel Reactions
Understanding the mechanisms underlying the reactions of pyrimidine derivatives can enable the design of novel synthetic routes and compounds with specific functions. The study of reactions involving silver oxide in transetherification of alkoxypyrimidines, for instance, provides a basis for novel synthetic strategies that could be applied in creating new drugs or materials with tailored properties (Brown & Sugimoto, 1970).
Potential for Antitumor Applications
Pyrimidine derivatives are also explored for their biological activities, including antitumor properties. The synthesis and evaluation of 2,4,6-trisubstituted-5-nitropyrimidines for their ability to inhibit cell proliferation highlight the potential therapeutic applications of these compounds. Such research underpins the development of new anticancer agents, showcasing the direct application of pyrimidine chemistry in medicinal chemistry (Thompson et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-23-8-7-16-14-18-12(15)11(20(21)22)13(19-14)17-9-3-5-10(24-2)6-4-9/h3-6H,7-8H2,1-2H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYTWZEZNXSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


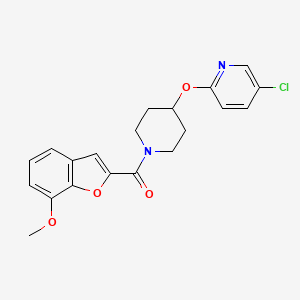
![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)

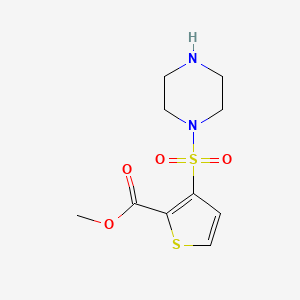


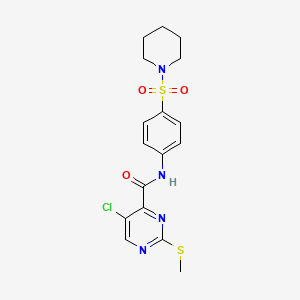

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2839764.png)
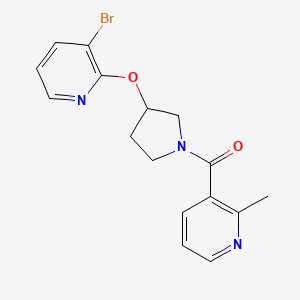

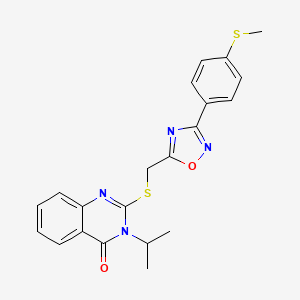
![N-(3-Methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2839768.png)